1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-11(2)14-10-16(15(23-4)9-12(14)3)24(21,22)19-7-5-13(6-8-19)17(18)20/h9-11,13H,5-8H2,1-4H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADLPTIVSOZXFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCC(CC2)C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the sulfonyl chloride: The starting material, 5-isopropyl-2-methoxy-4-methylphenol, is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Coupling with piperidine: The sulfonyl chloride is then reacted with piperidine in the presence of a base, such as triethylamine, to form the sulfonyl piperidine intermediate.
Introduction of the carboxamide group: The final step involves the reaction of the sulfonyl piperidine intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the desired carboxamide product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Pharmacological Applications
- Anti-inflammatory Activity : Recent studies have indicated that compounds similar to 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide exhibit anti-inflammatory effects. For instance, the compound ZL0590, which shares structural similarities, has shown promise in inhibiting inflammatory gene expression in human airway epithelial cells .
- Kinase Inhibition : The compound is being investigated for its potential as a kinase inhibitor, particularly against Bruton's tyrosine kinase and fibroblast growth factor receptor. Kinase inhibitors are crucial in treating various cancers and inflammatory diseases due to their role in cell signaling pathways.
- Antibacterial Properties : Preliminary findings suggest that this compound may inhibit the growth of certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This positions it as a candidate for developing new antibiotics.
Synthesis and Structure-Activity Relationship
The synthesis of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The introduction of sulfonyl and methoxy groups is critical for enhancing the compound's biological activity.
Common Synthetic Routes:
- Starting Materials : The synthesis often begins with readily available piperidine derivatives.
- Functionalization Steps : Key steps include sulfonation and methoxylation, which can be achieved through established organic reactions.
Case Study 1: Anti-inflammatory Mechanisms
In a murine model of acute airway inflammation, compounds structurally related to 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide demonstrated significant reductions in inflammatory markers when administered prior to exposure to inflammatory stimuli .
Case Study 2: Kinase Inhibition
Research on kinase inhibitors has highlighted that modifications to the piperidine core can enhance selectivity and potency against specific kinases. The structure of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine derivatives was optimized to improve pharmacokinetic profiles while maintaining efficacy against cancer cell lines .
Mechanism of Action
The mechanism of action of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The carboxamide group may also play a role in binding to specific proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Piperidine vs. Azetidine
The substitution of piperidine with azetidine significantly alters the molecule’s conformational flexibility. For example, 1-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide (CAS 2034427-45-5) replaces the piperidine sulfonyl group with an azetidine-thiophene system. Its molecular weight (357.5 g/mol) is higher than the target compound’s hypothetical mass (~325–330 g/mol), which may affect pharmacokinetics .
Aryl Sulfonyl Group Variations
Electron-Withdrawing vs. Electron-Donating Substituents
- 1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide (CAS 304668-29-9): The 4-acetamidophenyl group provides hydrogen-bonding capability via the acetamide moiety, enhancing solubility (logP likely lower than the target compound). Molecular weight is identical (325.38 g/mol), but the lack of isopropyl and methoxy groups may reduce steric hindrance .
Heteroaromatic vs. Benzene Rings
- The molecular weight (457.6 g/mol) is substantially higher, which could limit bioavailability despite enhanced target affinity .
Functional Group Additions
- HCV Entry Inhibitors (e.g., C29H44ClN4O2): Analogs like 1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide feature oxazole-methyl extensions and alkylamine side chains. These modifications increase molecular complexity (MW 523.14 g/mol) and likely improve viral entry inhibition via multipoint binding .
- Molecular Glues (e.g., 2al, 2am in ): Dichlorobiphenyl and methoxyacetyl groups enhance hydrophobicity and conformational rigidity, favoring protein degradation mechanisms. Their molecular weights (~500–550 g/mol) exceed the target compound’s, suggesting tailored applications in proteolysis-targeting chimeras (PROTACs) .
Structural and Physicochemical Data Table
Research Implications and Trends
- Bioactivity : Analogs with oxazole/thiazole motifs (e.g., HCV inhibitors) demonstrate the importance of heteroaromaticity in antiviral activity, while molecular glues highlight carboxamide’s role in protein binding .
- Solubility vs. Permeability : The target compound’s isopropyl and methoxy groups balance hydrophobicity and solubility better than fluorophenyl or acetamidophenyl analogs, suggesting optimized oral bioavailability .
- Synthetic Feasibility : High-yield routes (57–61% in ) for similar compounds indicate scalable synthesis via sulfonylation and amide coupling, though purification (e.g., HPLC) remains critical .
Biological Activity
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. Characterized by a piperidine ring and a sulfonamide group, this compound exhibits potential as a pharmaceutical agent, particularly in enzyme inhibition and receptor interaction.
Chemical Structure and Properties
The chemical formula of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide is C16H24N2O3S. Its structure includes:
- Piperidine Ring : Provides basic properties and enhances biological activity.
- Sulfonamide Group : Known for its ability to interact with various biological targets, potentially inhibiting enzyme activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with the active sites of enzymes, thereby inhibiting their function.
- Receptor Binding : The piperidine moiety may enhance binding affinity and specificity towards certain receptors, influencing various metabolic pathways.
Biological Activities
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide has shown significant biological activities in several studies:
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of various enzymes involved in metabolic processes. For example, it may inhibit enzymes related to:
- Metabolic Pathways : Affecting the metabolism of drugs and other compounds.
- Signal Transduction : Potentially modulating pathways involved in cell signaling.
Antimicrobial Activity
In vitro studies have demonstrated antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest that derivatives of this compound could exhibit significant antibacterial effects.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 1a | 0.22 | Staphylococcus aureus |
| 1b | 0.25 | Escherichia coli |
Case Studies
Several case studies highlight the pharmacological potential of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide:
- Antitumor Activity : In vitro tests on cancer cell lines have shown that the compound can induce apoptosis in specific cancer types, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : Studies indicate that the compound may reduce inflammation markers in vitro, making it a candidate for further research in inflammatory diseases.
Comparative Analysis
When compared to structurally similar compounds, 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide demonstrates unique characteristics due to its complex structure. This uniqueness may lead to diverse biological activities not observed in simpler analogs.
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonylpyrrolidine | Pyrrolidine ring | Different ring structure alters activity |
| Sulfanilamide | Simple sulfonamide | Broad-spectrum antibacterial properties |
| N-(4-Methylphenyl)sulfonamide | Aromatic amine with sulfonamide | Primarily antimicrobial |
Q & A
Q. What are the critical steps in synthesizing 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide?
The synthesis typically involves:
- Sulfonylation : Reacting the substituted phenylsulfonyl chloride with a piperidine-4-carboxamide precursor under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) .
- Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI or DCC) to ensure regioselectivity .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity .
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H-NMR for methoxy and isopropyl groups; ¹³C-NMR for carbonyl and sulfonyl signals) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ ion) .
Q. What functional groups in this compound are most critical for its biological activity?
- Sulfonamide group : Facilitates hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase or kinase targets) .
- Piperidine ring : Enhances bioavailability through conformational flexibility and basicity .
- Aromatic substituents : The 5-isopropyl-2-methoxy-4-methylphenyl group may improve lipophilicity and target binding .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for sulfonamide coupling to mitigate low yields?
- Catalyst Screening : Test alternatives to EDCI, such as HATU or PyBOP, to improve coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, THF) versus non-polar solvents (toluene) to balance reactivity and solubility .
- Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict transition-state energetics and optimize leaving-group activation .
Q. How should contradictory biological activity data across assays be resolved?
- Assay Validation : Standardize protocols (e.g., cell line viability, enzyme concentration) to minimize variability .
- Enantiomeric Purity : Verify stereochemical integrity via chiral HPLC, as impurities in diastereomers can skew activity .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity .
Q. What strategies are effective for designing analogs with improved pharmacokinetics?
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to enhance metabolic stability .
- Prodrug Approaches : Mask the carboxamide as an ester to improve oral bioavailability .
- In Silico ADME Prediction : Apply tools like SwissADME to prioritize analogs with favorable logP and solubility profiles .
Q. How can computational methods accelerate the design of novel derivatives?
- Reaction Path Search : Implement quantum mechanics/molecular mechanics (QM/MM) to explore feasible synthetic routes and transition states .
- Molecular Docking : Screen virtual libraries against target proteins (e.g., kinases) to identify high-affinity candidates .
- Machine Learning : Train models on existing SAR data to predict bioactivity and synthetic accessibility .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Meta-Analysis : Normalize data using reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies) to calibrate assay conditions .
- Structural Confirmation : Re-analyze batch-specific impurities via LC-MS to rule out batch-to-batch variability .
Methodological Tables
| Computational Tools | Application | References |
|---|---|---|
| DFT Calculations | Transition-state analysis | |
| Molecular Dynamics Simulations | Conformational sampling | |
| Machine Learning Models | Bioactivity prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
